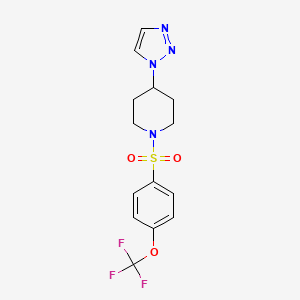

4-(1H-1,2,3-triazol-1-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-(1H-1,2,3-triazol-1-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine” is a chemical compound with the molecular formula C14H15F3N4O3S . It has an average mass of 376.354 Da and a monoisotopic mass of 376.081696 Da .

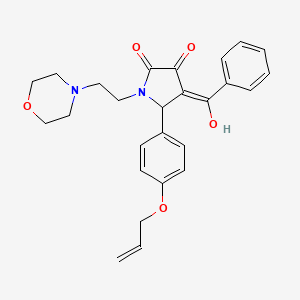

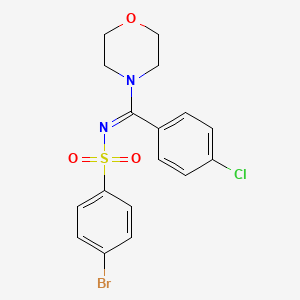

Molecular Structure Analysis

The molecular structure of this compound is complex, with a 1,2,3-triazole ring attached to a piperidine ring via a single bond. The piperidine ring is further substituted with a sulfonyl group that is bonded to a phenyl ring. The phenyl ring carries a trifluoromethoxy group .Applications De Recherche Scientifique

Therapeutic Potential and Enzymatic Studies

S-Substituted Derivatives for Type II Diabetes : The therapeutic applications of 1,2,4-triazoles have led to the synthesis of new derivatives with potential as drug candidates for treating type II diabetes. These compounds, including variations of triazole structures, have been found to be potent inhibitors of the α-glucosidase enzyme, showing better performance than acarbose, a commercial α-glucosidase inhibitor. This suggests a promising avenue for developing new diabetes treatments (Aziz ur-Rehman et al., 2018).

Cytochrome P450 Enzymes in Drug Metabolism : Research into the oxidative metabolism of novel antidepressants has identified the role of cytochrome P450 enzymes. The study provides insights into the enzymatic pathways involved in drug metabolism, offering a foundational understanding for developing drugs with favorable pharmacokinetic profiles (Mette G. Hvenegaard et al., 2012).

Chemical Synthesis and Molecular Structure

Inhibitors of Soluble Epoxide Hydrolase : Discovery of triazine-piperidine-carboxamide compounds as inhibitors of soluble epoxide hydrolase highlights the significance of triazine heterocycles. These compounds demonstrate the importance of phenyl group substitution for achieving desirable pharmacokinetic properties and have shown robust effects in vivo, suggesting their utility in disease models (R. Thalji et al., 2013).

Rh-Catalyzed Cyclization for Sulfonylated Piperidines : Research on rhodium-catalyzed intramolecular cyclization offers a concise method for preparing sulfonylated unsaturated piperidines. This work opens new pathways for synthesizing complex molecular structures, contributing to the development of novel compounds with potential therapeutic applications (Ayana Furukawa et al., 2019).

Antimicrobial and Antiproliferative Agents

Sulfonamide-Triazole Derivatives as Antiproliferative Agents : A study on sulfonamide-1,2,3-triazole derivatives bearing a dithiocarbamate moiety has shown these compounds to possess moderate to good antiproliferative activity against various cancer cell lines. This highlights the potential of these derivatives as lead compounds for developing new antitumor agents (Dongjun Fu et al., 2017).

Propriétés

IUPAC Name |

4-(triazol-1-yl)-1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3N4O3S/c15-14(16,17)24-12-1-3-13(4-2-12)25(22,23)20-8-5-11(6-9-20)21-10-7-18-19-21/h1-4,7,10-11H,5-6,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABTQNIKXEZVMFK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C=CN=N2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2390191.png)

![6-chloro-1-{[(dimethylamino)carbonyl]oxy}-2-(4-methylphenyl)-1H-1,3-benzimidazole](/img/structure/B2390195.png)

![2-(1H-indol-1-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide](/img/structure/B2390196.png)

![tert-butyl 2-{1-[2-tert-butyl-4-methyl-6-(methylsulfanyl)pyrimidin-5-yl]-N-methylformamido}acetate](/img/structure/B2390204.png)

![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-4-carboxamide](/img/structure/B2390212.png)